XLogP3 Lipophilicity: Heptan-3-yl Branching Confers Higher Computed LogP than the Symmetric Heptan-4-yl Isomer
The target compound, with branching at the heptan-3-yl position, has a PubChem-computed XLogP3 of 3.0, compared to 2.8 for the positional isomer N-(heptan-4-yl)-1-methyl-1H-pyrazol-4-amine [1]. This ΔXLogP3 of +0.2 log units reflects the different spatial distribution of the hydrophobic alkyl chain, which affects computed partition behavior. Independent vendor data (Leyan/Chemscene) report a consistent LogP of 2.8008 for the target compound , and 2.8008 for the heptan-4-yl isomer , confirming the directional difference observed in PubChem. The N1-ethyl analog (XLogP3 3.3) exceeds both, while the parent scaffold (XLogP3 -0.4) is substantially more polar [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem); LogP = 2.8008 (Leyan/Chemscene vendor data) |
| Comparator Or Baseline | N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine: XLogP3 = 2.8 (PubChem), LogP = 2.8008 (Chemscene). 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine: XLogP3 = 3.3. Parent 1-methyl-1H-pyrazol-4-amine: XLogP3 = -0.4. |
| Quantified Difference | Target vs. heptan-4-yl isomer: ΔXLogP3 = +0.2 (PubChem). Target vs. parent scaffold: ΔXLogP3 = +3.4. Target vs. N1-ethyl analog: ΔXLogP3 = -0.3. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); vendor data from Chemscene/Leyan computational chemistry modules. |
Why This Matters
The +0.2 XLogP3 advantage over the heptan-4-yl isomer may translate to measurably different passive membrane permeability in cell-based assays, making the heptan-3-yl isomer the preferred choice when higher lipophilicity is desired without the molecular weight penalty of the N1-ethyl analog.
- [1] PubChem CID 63944517 (target) and CID 43534854 (heptan-4-yl isomer). Computed Properties – XLogP3-AA. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] PubChem CID 63944710 (1-ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine) and CID 4770990 (1-methyl-1H-pyrazol-4-amine). Computed Properties. Accessed 2026-05-02. View Source
